6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide
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Overview
Description
6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide is a chemical compound with a complex structure that includes a thiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazepine ring and the introduction of the propoxy group. Common reagents used in the synthesis include thionyl chloride, propyl alcohol, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality. Safety measures are also crucial in industrial settings to handle the potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce more hydrogenated forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide can be compared with other similar compounds, such as:
- 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide
- 3,11-Dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine 5,5-dioxide
These compounds share structural similarities but differ in their functional groups and chemical properties
Properties
CAS No. |
155444-03-4 |
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Molecular Formula |
C17H19NO3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-methyl-11-propoxy-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C17H19NO3S/c1-3-12-21-17-13-8-4-6-10-15(13)18(2)22(19,20)16-11-7-5-9-14(16)17/h4-11,17H,3,12H2,1-2H3 |
InChI Key |
BRFRMUMPAUMSBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C |
Origin of Product |
United States |
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